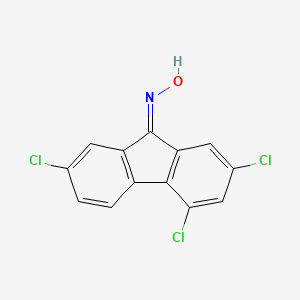
3-Chloro-3-ethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-3-エチルペンタンは、分子式がC7H15Clの有機化合物です。これは、クロロアルカンである塩素化炭化水素であり、ペンタン鎖の第3炭素に結合した塩素原子と、同じ炭素に結合したエチル基の存在が特徴です。この化合物は、さまざまな化学反応で使用され、科学研究のさまざまな分野で応用されています。
準備方法
合成経路と反応条件
3-クロロ-3-エチルペンタンは、いくつかの方法で合成できます。一般的な方法の1つは、3-エチルペンタンの塩素化です。この反応には、通常、塩素ガス(Cl2)などの塩素源と、反応を開始するための触媒、多くの場合紫外線(UV)が必要です。反応はフリーラジカル機構を介して進行し、塩素ラジカルが炭素鎖上の水素原子を置換して、3-クロロ-3-エチルペンタンが生成されます。
工業生産方法
工業的な環境では、3-クロロ-3-エチルペンタンの生産には、3-エチルペンタンと塩素ガスが制御された条件下で導入される連続フロー反応器が使用される場合があります。反応は、所望の生成物を最小限の副生成物で得られるように監視されます。次に、生成物は蒸留または他の分離技術によって精製されて、さらなる使用に必要な純度に達します。
化学反応の分析
反応の種類
3-クロロ-3-エチルペンタンは、次のようないくつかの種類の化学反応を起こします。
置換反応: 塩素原子は、水酸化物イオン(OH-)などの他の求核剤によって置換され、アルコールが生成されます。
脱離反応: tert-ブトキシカリウムなどの強塩基の影響下で、3-クロロ-3-エチルペンタンは脱離してアルケンを生成します。
酸化反応: それほど一般的ではありませんが、酸化反応が発生して、さまざまな酸化された生成物が生成される可能性があります。
一般的な試薬と条件
求核置換: 水溶液またはアルコール溶液中の水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)などの試薬。
脱離: ジメチルスルホキシド(DMSO)などの非プロトン性溶媒中のtert-ブトキシカリウム(KOtBu)などの強塩基。
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤。
主要な生成物
置換: 3-エチル-3-ペンタノールの生成。
脱離: 3-エチル-2-ペンテンまたは3-エチル-1-ペンテンの生成。
酸化: 条件に応じて、さまざまな酸化された誘導体の生成。
科学的研究の応用
3-クロロ-3-エチルペンタンは、科学研究でいくつかの応用があります。
化学: 特により複雑な分子の調製における有機合成の中間体として使用されます。
生物学: 酵素や他の生体分子との相互作用など、生物系への潜在的な影響について研究されています。
医学: 特に医薬品合成の構成要素として、医薬品の開発における潜在的な用途について調査されています。
工業: 特殊化学品の製造やさまざまな工業プロセスにおける試薬として使用されています。
作用機序
化学反応における3-クロロ-3-エチルペンタンの作用機序は、通常、反応条件に応じて、フリーラジカルやカルボカチオンなどの反応性中間体の生成を伴います。これらの中間体は、さらに変換されて最終生成物を生成します。生物系では、化合物は酵素や他のタンパク質と相互作用し、その活性を阻害または修飾する可能性があります。
類似の化合物との比較
類似の化合物
3-クロロ-3-メチルペンタン: エチル基の代わりにメチル基を持つ同様の構造。
3-クロロ-2-メチルペンタン: 鎖の異なる炭素に結合した塩素原子。
3-クロロ-3-エチルヘキサン: 同様の置換パターンを持つ長い炭素鎖。
独自性
3-クロロ-3-エチルペンタンは、その特定の置換パターンにより、反応性と起こすことができる反応の種類に影響を与えます。同じ炭素原子に塩素原子とエチル基の両方が存在することによって、それは有機合成における貴重な中間体となり、アナログとは異なる化学変換の経路を提供します。
類似化合物との比較
Similar Compounds
3-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-2-methylpentane: Chlorine atom attached to a different carbon in the chain.
3-Chloro-3-ethylhexane: Longer carbon chain with similar substitution pattern.
Uniqueness
3-Chloro-3-ethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an ethyl group on the same carbon atom makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
特性
CAS番号 |
994-25-2 |
|---|---|
分子式 |
C7H15Cl |
分子量 |
134.65 g/mol |
IUPAC名 |
3-chloro-3-ethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChIキー |
ZOUXTTNTFFBAQN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
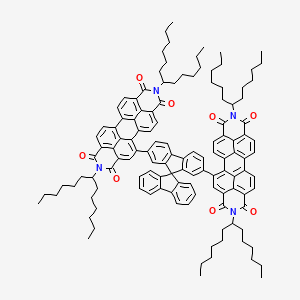
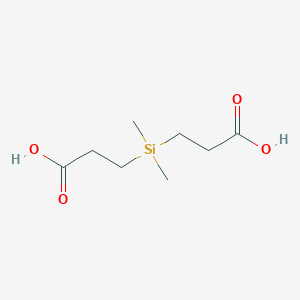


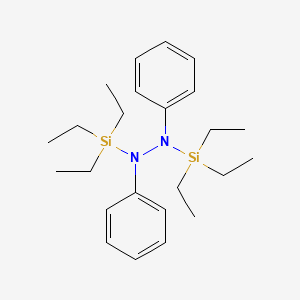


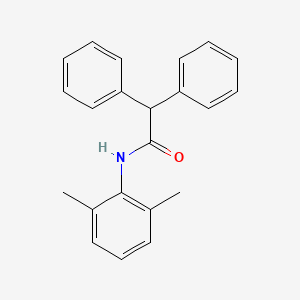
![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)
